molecular formula C7H7N3 B1359292 1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carbonitrile CAS No. 851776-29-9

1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carbonitrile

Cat. No. B1359292
M. Wt: 133.15 g/mol
InChI Key: OEYYFSWAMQIPCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08637555B2

Procedure details

1,4,5,6-Tetrahydro-cyclopentapyrazole-3-carbonitrile (0.022 g, 0.165 mmol) and sodium azide (0.086 g, 1.30 mmol) were taken up in DMF (3 cm3) at heated under microwave irradiation to 175° C. for 20 minutes. The solution was cooled to room temperature, filtered and the filtered solid washed with ethyl acetate. The combined solutions was added to saturated aqueous sodium bicarbonate (20 cm3) and washed with ethyl acetate. The aqueous layer was acidified to pH 1 with the addition of 1M aqueous hydrochloric acid and extracted into ethyl acetate. The ethyl acetate washes were combined and solvent removed under reduced pressure, the resulting solid purified by preparative HPLC to give 3-(2H-tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole as a white solid (0.012 g, 0.068 mmol, 41%). 1H NMR δ (CD3OD): 2.88 (t-like, 2H, J=7.0), 2.82 (t-like, 2H, J=7.3), 2.64 (quintet-like, 2H, J=7.1); m/z (ES+): 177 [M+H]+.
Quantity
0.022 g
Type
reactant
Reaction Step One
Quantity
0.086 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2[CH2:6][CH2:7][CH2:8][C:4]=2[C:3]([C:9]#[N:10])=[N:2]1.[N-:11]=[N+:12]=[N-:13].[Na+]>CN(C=O)C>[N:10]1[NH:11][N:12]=[N:13][C:9]=1[C:3]1[C:4]2[CH2:8][CH2:7][CH2:6][C:5]=2[NH:1][N:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.022 g
Type
reactant
Smiles
N1N=C(C2=C1CCC2)C#N
Step Two
Name
Quantity
0.086 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
175 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filtered solid washed with ethyl acetate
ADDITION
Type
ADDITION
Details
The combined solutions was added to saturated aqueous sodium bicarbonate (20 cm3)
WASH
Type
WASH
Details
washed with ethyl acetate
ADDITION
Type
ADDITION
Details
The aqueous layer was acidified to pH 1 with the addition of 1M aqueous hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate
CUSTOM
Type
CUSTOM
Details
solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting solid purified by preparative HPLC

Outcomes

Product
Name
Type
product
Smiles
N=1NN=NC1C1=NNC2=C1CCC2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.068 mmol
AMOUNT: MASS 0.012 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 41.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.